molecular formula C8H15NO6 B14771788 N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide

N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide

Cat. No.: B14771788
M. Wt: 221.21 g/mol
InChI Key: COOPVYPQMRXUHU-UHFFFAOYSA-N
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Description

3-Acetamido-3-deoxy-D-glucose is a derivative of glucose where the hydroxyl group at the third carbon is replaced by an acetamido group. This compound is a significant component in various biological systems and is involved in the biosynthesis of complex carbohydrates and glycoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-3-deoxy-D-glucose typically involves the modification of D-glucose. One common method includes the conversion of D-glucose to its acetamido derivative through a series of chemical reactions. For instance, the reaction of 2-acetamido-2-deoxy-D-glucose with acetyl chloride under controlled conditions can yield 3-acetamido-3-deoxy-D-glucose .

Industrial Production Methods: Industrial production of 3-acetamido-3-deoxy-D-glucose often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as acetylation, deacetylation, and purification through crystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-3-deoxy-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sugar derivatives and sugar alcohols, which have significant applications in pharmaceuticals and biochemistry .

Scientific Research Applications

3-Acetamido-3-deoxy-D-glucose has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetamido-3-deoxy-D-glucose involves its incorporation into glycoproteins and glycolipids. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is crucial for the formation of cell surface structures and signaling molecules .

Comparison with Similar Compounds

Uniqueness: 3-Acetamido-3-deoxy-D-glucose is unique due to its specific structural configuration, which makes it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial applications .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)

InChI Key

COOPVYPQMRXUHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(C=O)O)C(C(CO)O)O

Origin of Product

United States

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